molecular formula C₁₃H₅D₅O₄ B1164450 2,3,4-Trihydroxybenzophenone-d5

2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450
M. Wt: 235.25
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzophenone-d5 involves the use of pyrogallol and benzoic acid as starting materials. These are added to a solvent and heated to a temperature range of 80-140°C in the presence of a catalyst. The reaction mixture is then subjected to a heat preservation reaction, followed by cooling and filtration to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly, with minimal pollution and no introduction of metal ions. This makes the compound suitable for use in microelectronic circuit products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxybenzophenone-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the benzophenone structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products: The major products formed from these reactions include various substituted benzophenones and quinones, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzophenone-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion properties . This makes it a valuable tool in drug development and pharmacological research.

Comparison with Similar Compounds

Similar Compounds:

  • 2,3,4-Trihydroxybenzophenone
  • 2,4-Dihydroxybenzophenone
  • 2,3,4-Trihydroxybenzophenone-4-methylol

Uniqueness: 2,3,4-Trihydroxybenzophenone-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing and quantitation in pharmacokinetic studies, making it superior to its non-deuterated counterparts .

Properties

Molecular Formula

C₁₃H₅D₅O₄

Molecular Weight

235.25

Synonyms

Phenyl(2,3,4-trihydroxyphenyl)-methanone-d5;  2,3,4-Trihydroxy-benzophenone-d5;  Alizarin Yellow A-d5;  Alizarine Yellow A-d5;  C.I. 57005-d5;  Gallobenzophenone-d5;  NSC 30665-d5;  PHF 005-d5

Origin of Product

United States

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